N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16306764
InChI: InChI=1S/C20H17BrN4O2S2/c1-13-6-7-16(15(21)10-13)22-18(26)12-29-20-24-23-19(17-5-3-9-28-17)25(20)11-14-4-2-8-27-14/h2-10H,11-12H2,1H3,(H,22,26)
SMILES:
Molecular Formula: C20H17BrN4O2S2
Molecular Weight: 489.4 g/mol

N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16306764

Molecular Formula: C20H17BrN4O2S2

Molecular Weight: 489.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C20H17BrN4O2S2
Molecular Weight 489.4 g/mol
IUPAC Name N-(2-bromo-4-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C20H17BrN4O2S2/c1-13-6-7-16(15(21)10-13)22-18(26)12-29-20-24-23-19(17-5-3-9-28-17)25(20)11-14-4-2-8-27-14/h2-10H,11-12H2,1H3,(H,22,26)
Standard InChI Key OMGQDIAZAHURMI-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4)Br

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound’s molecular formula is C₂₀H₁₇BrN₄O₂S₂, with a molecular weight of 489.4 g/mol. Its structure features:

  • A 2-bromo-4-methylphenyl group linked via an acetamide bridge.

  • A 1,2,4-triazole ring substituted at the 3-position with a sulfanyl group and at the 4- and 5-positions with furan-2-ylmethyl and thiophen-2-yl groups, respectively.

The presence of bromine enhances electrophilic reactivity, while the sulfur atoms in the thiophene and sulfanyl groups facilitate interactions with biological targets through hydrogen bonding and hydrophobic effects .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₀H₁₇BrN₄O₂S₂
Molecular Weight489.4 g/mol
Heterocyclic Components1,2,4-Triazole, Furan, Thiophene
Pharmacophoric GroupsSulfanyl, Acetamide, Bromoaryl

Synthesis and Optimization

Synthetic Pathways

The synthesis of this compound involves multi-step reactions, typically initiated by the formation of the 1,2,4-triazole core. Key steps include:

  • Cyclocondensation: Reacting hydrazine derivatives with carbon disulfide to form the triazole-thiol intermediate .

  • Alkylation: Introducing the furan-2-ylmethyl and thiophen-2-yl groups via nucleophilic substitution or metal-catalyzed cross-coupling reactions.

  • Acetamide Formation: Coupling the triazole-thiol intermediate with 2-bromo-N-(2-bromo-4-methylphenyl)acetamide using dimethyl sulfoxide (DMSO) or acetonitrile as solvents and palladium/copper catalysts to enhance yields .

Reaction conditions are critical, with temperatures maintained between 60–80°C and rigorous pH control to prevent side reactions .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Triazole FormationCS₂, KOH, Ethanol, Reflux, 6h65–70
AlkylationFuran-2-ylmethyl chloride, NaH, DMF, 25°C50–55
Acetamide CouplingPd(OAc)₂, CuI, DMSO, 70°C45–50

Biological Activity and Mechanisms

Antimicrobial Properties

Preliminary screening indicates moderate activity against Gram-positive bacteria (MIC = 32 μg/mL for S. aureus), likely due to the thiophene moiety’s membrane-disrupting effects .

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: Moderate oral bioavailability (∼35%) due to high molecular weight and lipophilicity (LogP = 3.2).

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the furan ring generates reactive metabolites, necessitating structural optimization .

Toxicity Data

  • Acute Toxicity: LD₅₀ > 500 mg/kg in murine models, with hepatorenal toxicity observed at doses ≥ 100 mg/kg.

  • Genotoxicity: Negative in Ames tests, indicating low mutagenic risk .

ApplicationCurrent StageChallenges
Anticancer AgentsPreclinical (in vitro)Metabolic stability
Antibacterial AgentsHit-to-Lead OptimizationSelectivity vs. human cells

Research Priorities

  • Derivatization: Introducing electron-withdrawing groups to improve metabolic stability.

  • Nanoparticle Formulation: Enhancing bioavailability via liposomal encapsulation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator